![molecular formula C22H24N6O B2937368 N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946290-21-7](/img/structure/B2937368.png)
N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
The compound is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been shown to exhibit various biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazolo[3,4-d]pyrimidines can be synthesized from certain starting materials like α,α-ketene dithioacetals .Scientific Research Applications
Nucleotide Synthesis and Modification
Pyrazolo[3,4-d]pyrimidine derivatives have been utilized in the synthesis of oligonucleotides with labile base-protecting groups, offering a milder and more rapid deprotection step in oligonucleotide synthesis. This approach facilitates the preparation of modified DNA containing alkali-labile bases, which are crucial for specific scientific applications, such as gene editing and molecular biology research (Schulhof, Molko, & Teoule, 1987).
Heterocyclic Chemistry and Drug Synthesis
Compounds within the pyrazolo[3,4-d]pyrimidine family have been synthesized for their potential in creating new pharmaceuticals. For instance, a method for synthesizing highly substituted pyrazolo[1,5-a]pyrimidines was developed, showing the versatility of these compounds in drug discovery and development. This approach underscores the importance of these derivatives in synthesizing molecules with potential therapeutic applications (Cobo et al., 2018).
Antiviral Research
Pyrazolo[3,4-d]pyrimidine derivatives have shown antiviral activity, particularly against retroviruses. This highlights their potential in developing treatments or research tools for studying viral infections. The ability to inhibit retrovirus replication in cell culture points to the therapeutic potential of these compounds in managing diseases caused by retroviruses, such as HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Cytotoxicity and Cancer Research
The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some compounds showing in vitro cytotoxic activity against cancer cell lines. This demonstrates the potential use of these derivatives in cancer research, either as therapeutic agents or as tools to study cancer cell biology (Hassan, Hafez, & Osman, 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription . It has been considered as a promising target for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with CDK6 and inhibits its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK6 . This inhibition disrupts the normal cell cycle, leading to the suppression of cell proliferation . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a hallmark of the disease .
Result of Action
The inhibition of CDK6 by the compound leads to the suppression of cell proliferation . This results in antitumor activities, as observed in evaluations against human breast cancer cells and human gastric cancer cells .
properties
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15(2)13-23-22-26-20(25-16-8-7-11-18(12-16)29-3)19-14-24-28(21(19)27-22)17-9-5-4-6-10-17/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCZPORTTSEUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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